2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid and is characterized by the presence of a 2,3,6-trimethylphenoxy group and an acetylamino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:
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Formation of 2,3,6-trimethylphenoxyacetic acid: : This intermediate is prepared by reacting 2,3,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
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Acetylation: : The 2,3,6-trimethylphenoxyacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetyl group to the molecule.
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Amidation: : The final step involves the reaction of the acetylated intermediate with 2-aminobenzoic acid. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methyl groups on the phenoxy ring, converting them to carboxylic acids.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl groups to alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Alkylated or aminated derivatives
Scientific Research Applications
2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in organic synthesis
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Biology: : In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with proteins and enzymes can provide insights into biological processes and pathways.
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Medicine: : The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
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Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various applications, including the development of new materials and formulations.
Mechanism of Action
The mechanism of action of 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}propanoic acid
- 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}butanoic acid
- 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}pentanoic acid
Uniqueness
2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid is unique due to its specific combination of functional groups and structural features. The presence of the 2,3,6-trimethylphenoxy group and the acetylamino group provides distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-8-9-12(2)17(13(11)3)23-10-16(20)19-15-7-5-4-6-14(15)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRZSSISKXXWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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